molecular formula C28H20ClN3O4S B302508 7-(2-chlorophenyl)-10-{3-nitro-4-methoxybenzylidene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

7-(2-chlorophenyl)-10-{3-nitro-4-methoxybenzylidene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Cat. No. B302508
M. Wt: 530 g/mol
InChI Key: OOSRWLWMJJSMLW-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorophenyl)-10-{3-nitro-4-methoxybenzylidene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as CTQ and has a molecular weight of 508.96 g/mol.

Mechanism of Action

The mechanism of action of CTQ is not fully understood, but several research studies have suggested that the compound exerts its therapeutic effects by inhibiting specific cellular pathways. CTQ has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II and protein kinase C. The compound has also been reported to inhibit the production of reactive oxygen species, which are known to contribute to the development of cancer and other diseases.
Biochemical and Physiological Effects
CTQ has been shown to have several biochemical and physiological effects. The compound has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. CTQ has also been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, the compound has been reported to exhibit anti-oxidant activity, which may contribute to its anti-cancer and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

CTQ has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. CTQ has also been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for further research. However, one limitation of CTQ is its poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

Several future directions for CTQ research can be identified. One potential area of research is the development of CTQ-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the compound's mechanism of action and its effects on specific cellular pathways. Additionally, further research is needed to determine the optimal dosage and administration of CTQ for therapeutic use. Overall, CTQ is a promising compound that has the potential to be developed into a valuable therapeutic agent.

Synthesis Methods

The synthesis of CTQ involves the reaction of 2-chlorobenzoic acid with 3-nitro-4-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-aminothiophenol and 2,3-dichloroquinazolin-4(1H)-one to yield CTQ. The synthesis of CTQ has been reported in several research papers and can be carried out using different methods.

Scientific Research Applications

CTQ has been extensively studied for its potential therapeutic applications. Several research studies have reported the compound's anti-cancer, anti-inflammatory, and anti-microbial properties. CTQ has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. The compound has also been shown to possess anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, CTQ has been reported to exhibit anti-microbial activity against several bacterial strains.

properties

Product Name

7-(2-chlorophenyl)-10-{3-nitro-4-methoxybenzylidene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Molecular Formula

C28H20ClN3O4S

Molecular Weight

530 g/mol

IUPAC Name

(14E)-11-(2-chlorophenyl)-14-[(4-methoxy-3-nitrophenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one

InChI

InChI=1S/C28H20ClN3O4S/c1-36-23-13-10-16(14-22(23)32(34)35)15-24-27(33)31-26(19-8-4-5-9-21(19)29)20-12-11-17-6-2-3-7-18(17)25(20)30-28(31)37-24/h2-10,13-15,26H,11-12H2,1H3/b24-15+

InChI Key

OOSRWLWMJJSMLW-BUVRLJJBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6Cl)[N+](=O)[O-]

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6Cl)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6Cl)[N+](=O)[O-]

Origin of Product

United States

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